

# Application of 5-Decyne in Organic Synthesis: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: 5-Decyne

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This document provides detailed application notes and experimental protocols for the use of **5-decyne** in organic synthesis. **5-Decyne**, a symmetrical internal alkyne, serves as a versatile building block for the stereoselective synthesis of various organic compounds, making it a valuable precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs) and intermediates.<sup>[1][2]</sup> Its unique chemical reactivity, stemming from the carbon-carbon triple bond, allows for a range of transformations, including reductions to both cis- and trans-alkenes, and hydration to form ketones.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-decyne** is presented in the table below. This data is essential for its proper handling and use in various experimental setups.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub>
Molecular Weight	138.25 g/mol
Appearance	Colorless liquid
Boiling Point	177-178 °C
Density	0.766 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.4340
Solubility	Insoluble in water; Soluble in organic solvents
CAS Number	1942-46-7

## Key Synthetic Applications

**5-Decyne** is a valuable starting material for the stereocontrolled synthesis of alkenes and the preparation of ketones. The following sections detail the protocols for these key transformations.

### Synthesis of (Z)-5-Decene via Lindlar Hydrogenation

Partial hydrogenation of **5-decyne** using a poisoned catalyst, such as Lindlar's catalyst, selectively yields the corresponding cis-alkene, (Z)-5-decene. This reaction proceeds via syn-addition of hydrogen across the triple bond. The lead in the catalyst deactivates the palladium sites, preventing over-reduction to the alkane.

Figure 1: Synthesis of (Z)-5-Decene from **5-Decyne**.

- **Catalyst Preparation** (if not commercially available): A Lindlar catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate as a poison.
- **Reaction Setup**: In a round-bottom flask, dissolve **5-decyne** (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

- Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
- Stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure (Z)-5-decene.

Product	Reagents	Solvent	Yield	Spectroscopic Data
(Z)-5-Decene	H <sub>2</sub> , Lindlar's Catalyst	Methanol	~95%	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 5.35 (m, 2H), 2.05 (m, 4H), 1.30 (m, 8H), 0.90 (t, 6H). <sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ 129.8, 29.5, 22.5, 14.1. IR (neat): ~3020, 2958, 1655, 722 cm <sup>-1</sup> .

## Synthesis of (E)-5-Decene via Birch Reduction

The Birch reduction of **5-decyne** using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source affords the trans-alkene, (E)-5-decene. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen.

Figure 2: Synthesis of (E)-5-Decene from **5-Decyne**.

- **Reaction Setup:** In a three-necked flask equipped with a dry ice condenser and a stirring bar, condense anhydrous ammonia at -78 °C.
- Add small pieces of sodium or lithium metal (2.2 eq) to the liquid ammonia with stirring until a persistent blue color is obtained.
- **Addition of Substrate:** Dissolve **5-decyne** (1.0 eq) and a proton source such as tert-butanol (2.0 eq) in an anhydrous solvent like THF or diethyl ether.
- Add the solution of **5-decyne** and alcohol dropwise to the metal-ammonia solution at -78 °C.
- **Reaction:** Stir the mixture for several hours, maintaining the temperature. The blue color will dissipate as the reaction proceeds.
- **Quenching:** Carefully quench the reaction by the slow addition of a proton source like ammonium chloride.
- **Work-up:** Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to give pure (E)-5-decene.

Product	Reagents	Solvent	Yield	Spectroscopic Data
(E)-5-Decene	Na or Li, liq. NH <sub>3</sub> , t-BuOH	THF/NH <sub>3</sub>	~80-90%	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 5.40 (m, 2H), 1.98 (m, 4H), 1.35 (m, 8H), 0.90 (t, 6H). <sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ 131.5, 32.5, 22.5, 14.1. IR (neat): ~3025, 2959, 1670, 965 cm <sup>-1</sup> .

## Synthesis of 5-Decanone via Hydration

The hydration of **5-decyne** can be achieved using mercuric sulfate in aqueous sulfuric acid (oxymercuration-demercuration) or through hydroboration-oxidation. For a symmetrical internal alkyne like **5-decyne**, both methods yield the same ketone, 5-decanone.

Figure 3: Synthesis of 5-Decanone from **5-Decyne**.

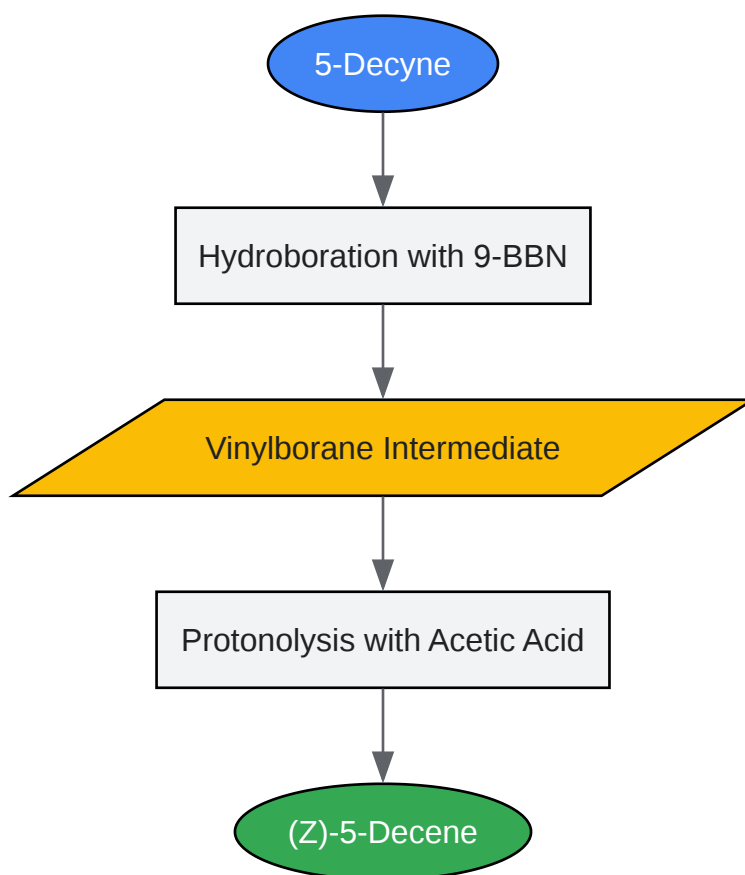
- Reaction Setup: In a round-bottom flask, add a solution of **5-decyne** (1.0 eq) in a suitable solvent like aqueous ethanol or THF.
- Add a catalytic amount of mercuric sulfate (HgSO<sub>4</sub>) and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
- Reaction: Heat the mixture to reflux and stir for several hours.
- Monitoring: Monitor the disappearance of the starting material by TLC or GC.
- Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., diethyl ether).

- Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 5-decanone can be purified by distillation.

Product	Reagents	Solvent	Yield	Spectroscopic Data
5-Decanone	H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub> , HgSO <sub>4</sub>	Aqueous Ethanol	~85-95%	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 2.40 (t, 4H), 1.55 (m, 4H), 1.30 (m, 4H), 0.90 (t, 6H). <sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ 211.5, 42.5, 26.0, 22.4, 13.9. IR (neat): ~2958, 1715 (C=O) cm <sup>-1</sup> .

## Synthesis of cis-5-Decene via Hydroboration-Protonolysis

The hydroboration of **5-decyne** with a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by protonolysis of the resulting vinylborane with a carboxylic acid (e.g., acetic acid), provides a method for the synthesis of cis-alkenes.



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## References

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